molecular formula C11H23NO B1445052 Pentyl-(tetrahydro-pyran-4-ylmethyl)-amine CAS No. 1339632-13-1

Pentyl-(tetrahydro-pyran-4-ylmethyl)-amine

Cat. No.: B1445052
CAS No.: 1339632-13-1
M. Wt: 185.31 g/mol
InChI Key: FXLGQTNSANAYOV-UHFFFAOYSA-N
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Description

Pentyl-(tetrahydro-pyran-4-ylmethyl)-amine is an organic compound that features a pentyl group attached to a tetrahydro-pyran ring, which is further connected to an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pentyl-(tetrahydro-pyran-4-ylmethyl)-amine typically involves the reaction of tetrahydro-2H-pyran-4-ylmethanol with pentylamine under specific conditions. The reaction is usually carried out in the presence of a catalyst such as palladium on carbon (Pd/C) and hydrogen gas (H2) to facilitate the hydrogenation process . The reaction conditions often include a temperature range of 50-100°C and a pressure of 1-5 atm.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to higher efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Pentyl-(tetrahydro-pyran-4-ylmethyl)-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)

    Substitution: Halogenated compounds, nucleophiles

Major Products Formed

    Oxidation: Ketones, aldehydes

    Reduction: Reduced amine derivatives

    Substitution: Substituted amines

Mechanism of Action

The mechanism of action of Pentyl-(tetrahydro-pyran-4-ylmethyl)-amine involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pentyl-(tetrahydro-pyran-4-ylmethyl)-amine is unique due to its combination of a pentyl group, tetrahydro-pyran ring, and amine functionality. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

IUPAC Name

N-(oxan-4-ylmethyl)pentan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23NO/c1-2-3-4-7-12-10-11-5-8-13-9-6-11/h11-12H,2-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXLGQTNSANAYOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCNCC1CCOCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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